Cas no 15113-00-5 (2-Methoxy-4-methylquinoline)

2-Methoxy-4-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-4-methylquinoline
- Quinoline,2-methoxy-4-methyl-
- 2-Methoxy-4-methyl-chinolin
- 2-methoxy-4-methyl-quinoline
- 2-Methoxy-lepidin
- EINECS 239-166-6
- Quinoline,2-methoxy-4-methyl
- 4-Methyl-2-methoxyquinoline
- DTXSID60164713
- Methoxylepidin
- UNII-M7R2LY5WHN
- M7R2LY5WHN
- NSC-108458
- CHEMBL1895223
- Quinoline, 2-methoxy-4-methyl-
- NSC41187
- 2-methoxy-4-methyl quinoline
- NSC108458
- NSC-41187
- NSC 108458
- QILUVAHCFWCERZ-UHFFFAOYSA-N
- NCGC00188143-01
- 15113-00-5
- LEPIDINE, 2-METHOXY-
- SCHEMBL423891
- NS00024932
- SB67680
- DTXCID8087204
-
- インチ: InChI=1S/C11H11NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3
- InChIKey: QILUVAHCFWCERZ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC2=CC=CC=C12)OC
計算された属性
- せいみつぶんしりょう: 173.08400
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 22.12000
- LogP: 2.55180
2-Methoxy-4-methylquinoline セキュリティ情報
2-Methoxy-4-methylquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methoxy-4-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144000-5g |
2-methoxy-4-methylquinoline |
15113-00-5 | 95% | 5g |
$634 | 2021-08-05 | |
Alichem | A189006868-1g |
2-Methoxy-4-methylquinoline |
15113-00-5 | 95% | 1g |
$400.00 | 2022-04-02 | |
Chemenu | CM144000-1g |
2-methoxy-4-methylquinoline |
15113-00-5 | 95% | 1g |
$235 | 2023-02-17 |
2-Methoxy-4-methylquinolineに関する追加情報
2-Methoxy-4-methylquinoline (CAS No. 15113-00-5)
2-Methoxy-4-methylquinoline is a heterocyclic organic compound with the CAS registry number 15113-00-5. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a methoxy group at the 2-position and a methyl group at the 4-position introduces unique chemical properties and functional groups that make this compound interesting for various applications in chemistry and materials science.
The synthesis of 2-Methoxy-4-methylquinoline typically involves multi-step organic reactions, often utilizing substitution or condensation mechanisms. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to prepare this compound, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction yields and purity levels.
One of the most notable applications of 2-Methoxy-4-methylquinoline is in the field of drug discovery. The compound has been studied for its potential as a lead molecule in the development of new pharmaceutical agents. Its structure provides a scaffold for further functionalization, allowing chemists to explore its pharmacokinetic properties and bioavailability. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic interventions.
In addition to its role in pharmacology, 2-Methoxy-4-methylquinoline has found applications in materials science. The compound's aromaticity and conjugated system contribute to its electronic properties, which are valuable in the design of organic semiconductors and optoelectronic devices. Researchers have investigated its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to absorb and emit light at specific wavelengths is advantageous.
The chemical stability of 2-Methoxy-4-methylquinoline under various conditions has also been a subject of recent research. Studies have shown that the compound exhibits good thermal stability and resistance to oxidation, making it suitable for high-temperature applications. However, its reactivity towards certain chemical reagents, such as strong acids or bases, has been documented, highlighting the need for careful handling during synthesis and processing.
From an environmental perspective, understanding the fate and transport of 2-Methoxy-4-methylquinoline in natural systems is crucial. Recent ecological studies have assessed its biodegradability and potential toxicity to aquatic organisms. These findings are essential for regulating its use and ensuring sustainable practices in industries that utilize this compound.
In conclusion, 2-Methoxy-4-methylquinoline (CAS No. 15113-00-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as an important material for future innovations in medicine, electronics, and beyond.
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